Leucodelphinidin

Diabetes Research Natural Product Pharmacology In Vivo Metabolic Assay

Leucodelphinidin (CAS 491-52-1) is a colorless leucoanthocyanidin distinguished by its trihydroxylated B-ring (3′,4′,5′-OH), conferring unique DFR enzyme specificity absent in leucocyanidin (dihydroxy) or leucopelargonidin (monohydroxy). This structural precision is essential for anthocyanin pathway flux studies, radical scavenging assays, and metabolomic profiling. Validated as an antimalarial reference (3D7/Dd2 strains, CC₅₀ >250 μg/mL) and aldose reductase inhibitor (docking score >8.0 kcal/mol). Hypoglycemic benchmarking at 250 mg/kg parallels glibenclamide (2 mg/kg) in diabetic models. Insist on authenticated leucodelphinidin—analog substitution introduces confounding variables that compromise experimental reproducibility and data integrity.

Molecular Formula C15H14O8
Molecular Weight 322.27 g/mol
CAS No. 491-52-1
Cat. No. B1674827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucodelphinidin
CAS491-52-1
Synonymsleucodelphinidin
leucoefdin
leucoephdine
leukoefdin
leukoephdin
Molecular FormulaC15H14O8
Molecular Weight322.27 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C2C(C(C3=C(C=C(C=C3O2)O)O)O)O
InChIInChI=1S/C15H14O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,13-22H
InChIKeyZEACOKJOQLAYTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Leucodelphinidin CAS 491-52-1: A High-Hydroxyl Leucoanthocyanidin for Anthocyanin Pathway and Metabolic Research


Leucodelphinidin (CAS 491-52-1), also known as Leukoefdin or 3,4,5,7,3′,4′,5′-heptahydroxyflavan, is a colorless leucoanthocyanidin belonging to the flavan-3,4-diol subclass of flavonoids [1]. With a molecular weight of 322.27 g/mol and molecular formula C₁₅H₁₄O₈, it functions as a biosynthetic intermediate that is enzymatically oxidized to yield the colored anthocyanidin delphinidin, the pigment responsible for blue hues in flowers and fruits [2]. As a reduced precursor in the proanthocyanidin and anthocyanin biosynthetic pathways, leucodelphinidin serves as a critical research tool for investigating flavonoid enzymology, plant pigmentation mechanisms, and the structure-activity relationships of hydroxylated flavanoids [3].

Why Leucodelphinidin CAS 491-52-1 Cannot Be Replaced by Leucocyanidin, Leucopelargonidin, or Delphinidin


Leucodelphinidin is structurally and functionally distinct from other leucoanthocyanidins and anthocyanidins in ways that directly impact experimental outcomes. Unlike leucocyanidin (CAS 480-17-1), which contains only two hydroxyl groups on the B-ring, leucodelphinidin possesses a trihydroxylated B-ring (3′,4′,5′-trihydroxy) that confers higher electron density and hydrogen-bond donor capacity, directly influencing radical scavenging mechanisms and enzyme-substrate specificity [1]. Compared to leucopelargonidin (CAS 520-17-2), which has a single B-ring hydroxyl, leucodelphinidin exhibits different chromatographic behavior, distinct metabolic flux patterns in plant systems, and altered molecular recognition by dihydroflavonol 4-reductase (DFR) enzymes [2]. Unlike its oxidized counterpart delphinidin (CAS 528-53-0), leucodelphinidin is the colorless reduced precursor that lacks the extended conjugation of the anthocyanidin chromophore, resulting in fundamentally different chemical stability profiles, cellular uptake characteristics, and bioactivity spectra [3]. Substituting any of these analogs without verification would introduce confounding variables into enzymatic assays, metabolomic analyses, or pharmacological studies.

Leucodelphinidin CAS 491-52-1: Quantified Differentiation from Comparators


In Vivo Hypoglycemic Activity of Leucodelphinidin Derivative Comparable to Glibenclamide

A leucodelphinidin derivative isolated from Ficus bengalensis bark demonstrated hypoglycemic efficacy closely similar to the sulfonylurea drug glibenclamide in both normal and alloxan-induced diabetic rat models at the tested doses, establishing leucodelphinidin as a flavonoid with glucose-lowering activity comparable to a clinically established pharmacological agent [1].

Diabetes Research Natural Product Pharmacology In Vivo Metabolic Assay

Anti-Aldose Reductase Binding Affinity in Molecular Docking Screen

In a molecular docking screen evaluating six bioactive flavonoids against type 2 diabetes mellitus targets, leucodelphinidin was among the compounds identified with binding energy >8.0 kcal/mol to aldose reductase. Within this analysis, leucodelphinidin (binding energy >8.0 kcal/mol) was evaluated alongside leucopelargonidin (also >8.0 kcal/mol), gossypetin, herbacetin, kaempferol, and sorbifolin, with herbacetin and sorbifolin identified as the most suitable ligands [1].

Computational Drug Discovery Diabetes Target Screening Molecular Docking

Selective Antiplasmodial Activity with Favorable Cytotoxicity Window

Leucodelphinidin exhibits antiplasmodial activity against both drug-sensitive (3D7) and drug-resistant (Dd2) strains of Plasmodium falciparum. Critically, its cytotoxicity toward mammalian Vero and Raw 264.7 cell lines is limited, with CC50 >250 μg/mL, indicating a favorable selectivity window for antimalarial research applications . This compares favorably to many antimalarial leads that often show cytotoxicity at substantially lower concentrations.

Antimalarial Drug Discovery Parasitology Cytotoxicity Assessment

DFT-Computed Multi-Pathway Radical Scavenging Profile

Density functional theory (DFT) analysis of leucodelphinidin evaluated radical scavenging across hydrogen atom transfer (HAT), sequential electron transfer-proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET) mechanisms. The study computed bond dissociation enthalpy (BDE), ionization potential (IP), proton affinity (PA), and electron transfer enthalpy (ETE) parameters, confirming antioxidant efficiency across multiple pathways extending from single to hepta mechanisms [1]. This multi-pathway computational validation distinguishes leucodelphinidin from flavonoids that operate primarily through single antioxidant mechanisms.

Computational Chemistry Antioxidant Mechanism DFT Analysis

Differential DFR Enzyme Substrate Preference in Anthocyanidin Biosynthesis

Dihydroflavonol 4-reductase (DFR) enzymes exhibit differential substrate specificity among dihydroflavonols. Functional characterization of the DFR gene from grape hyacinth (Muscari) revealed that the enzyme most preferred dihydromyricetin as substrate to produce leucodelphinidin, rather than dihydrokaempferol (yielding leucopelargonidin) or dihydroquercetin (yielding leucocyanidin) [1]. This substrate preference is biologically significant as leucodelphinidin serves as the direct precursor to blue-hued delphinidin-based pigments, whereas alternative DFR substrates lead to red pelargonidin or cyanidin pigments.

Plant Molecular Biology Flavonoid Enzymology Biosynthetic Pathway Analysis

Leucodelphinidin CAS 491-52-1: Evidence-Backed Procurement Scenarios


In Vivo Diabetes Pharmacology Studies Using Validated Hypoglycemic Comparator

Research programs investigating flavonoid-mediated glucose regulation can deploy leucodelphinidin derivatives as a botanical comparator with efficacy benchmarked against glibenclamide (2 mg/kg). At 250 mg/kg, the leucodelphinidin derivative produced hypoglycemic action closely similar to the sulfonylurea in both normal and alloxan-diabetic rat models [1], providing a validated reference point for dose-response calibration and mechanistic studies of non-sulfonylurea glucose-lowering agents.

Computational Target Screening for Aldose Reductase Inhibitors

Molecular modeling and virtual screening workflows focused on aldose reductase inhibition for diabetic complication research can incorporate leucodelphinidin as a structurally validated hit compound. Docking studies confirm binding energy >8.0 kcal/mol to the aldose reductase target [1], positioning leucodelphinidin alongside other high-scoring flavonoids (herbacetin, sorbifolin) and supporting its use as a reference ligand for comparative docking analyses and scaffold optimization efforts.

Antimalarial Hit Validation with Low Cytotoxicity Confounder Profile

Antimalarial drug discovery programs requiring reference compounds with well-characterized selectivity windows can utilize leucodelphinidin for benchmarking and as a chemical probe. The compound demonstrates antiplasmodial activity against both drug-sensitive (3D7) and drug-resistant (Dd2) P. falciparum strains while exhibiting CC50 >250 μg/mL against Vero and Raw 264.7 mammalian cells [1]. This high cytotoxicity threshold reduces confounding variables in phenotypic screening assays where compound toxicity often complicates hit interpretation.

Anthocyanidin Biosynthesis and DFR Enzymology Studies

Plant molecular biology and metabolic engineering laboratories investigating anthocyanin pathway flux require authentic leucodelphinidin as an analytical standard for enzyme assays and metabolomic profiling. Functional characterization of DFR enzymes demonstrates that leucodelphinidin, produced from dihydromyricetin, is the preferred product for DFR orthologs associated with blue delphinidin-based pigmentation, distinguishing it from leucopelargonidin and leucocyanidin pathways [1]. The compound is essential for quantifying DFR activity, validating pathway intermediates, and calibrating LC-MS metabolomic analyses of flavonoid profiles.

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